1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is an oxoaporphine alkaloid. This compound can be isolated from the plant Thalictrum elegans . It is a natural product with a molecular formula of C29H27NO9 and a molecular weight of 533.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine involves multiple steps, typically starting from simpler precursor molecules. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Aporphine Core: This step involves the construction of the aporphine skeleton through cyclization reactions.
Methoxylation: Introduction of methoxy groups at the 1, 2, 3, and 10 positions.
Benzyloxy Substitution: Attachment of the 2-hydroxy-4,5-dimethoxybenzyloxy group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its natural sources. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Methoxy and benzyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield hydroxylated derivatives.
Scientific Research Applications
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine has several scientific research applications:
Chemistry: It serves as a reference standard for studying the properties and reactions of oxoaporphine alkaloids.
Biology: It is used in research to understand its biological activities and potential therapeutic effects.
Medicine: Preliminary studies suggest it may have pharmacological properties, although more research is needed.
Industry: Its unique structure makes it a candidate for developing new materials or drugs.
Mechanism of Action
The exact mechanism of action of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to certain receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,10-Tetramethoxyaporphine: Lacks the benzyloxy group, making it less complex.
9-Oxoaporphine: Similar core structure but lacks methoxy and benzyloxy groups.
Uniqueness
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H27NO9 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3 |
InChI Key |
LHTZHKQWUHDJDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.